2-(Aminomethyl)-6-methylpyridin-4-amine

Medicinal Chemistry Physicochemical Property Lipophilicity

Researchers often face regioisomer contamination that compromises kinase assay reproducibility. 2-(Aminomethyl)-6-methylpyridin-4-amine (CAS 1393545-95-3) provides an exact 2,4,6-substitution pattern, ensuring consistent metal-binding geometry and target affinity. Its TPSA of 64.93 Ų and LogP 0.43 support CNS penetration, making it an ideal fragment for kinase inhibitor design and CNS probe development. 98% purity. Custom scaling available.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B12963473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6-methylpyridin-4-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)CN)N
InChIInChI=1S/C7H11N3/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4,8H2,1H3,(H2,9,10)
InChIKeyRQFIGLCHNTXCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-6-methylpyridin-4-amine: Key Identifiers & Properties


2-(Aminomethyl)-6-methylpyridin-4-amine (CAS 1393545-95-3) is a disubstituted pyridine derivative with an aminomethyl group at the 2-position and a methyl group at the 6-position, bearing an additional free amine at the 4-position . Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.18 g/mol . This compound is commercially available with a purity specification of 98% . Calculated physicochemical properties include a LogP of 0.43 and a Topological Polar Surface Area (TPSA) of 64.93 Ų . These properties define a small, moderately polar scaffold that is frequently used as a building block in medicinal chemistry programs targeting kinase inhibition [1] and in the synthesis of aminomethylpyridine-based ligands [2].

Synthetic building block for kinase inhibitor medicinal chemistry programs
Aminomethylpyridine scaffold for metal-binding ligand design
Small, moderately polar core suitable for CNS-penetrant probe research

2-(Aminomethyl)-6-methylpyridin-4-amine: Analog Differentiation


In the aminomethylpyridine chemical space, subtle changes in the substitution pattern on the pyridine ring profoundly alter the geometry of the metal-binding pharmacophore and the molecule's basicity. The specific 2,4,6-substitution pattern of 2-(Aminomethyl)-6-methylpyridin-4-amine creates a distinct chelating environment [1]. Even seemingly minor modifications, such as moving the aminomethyl group from the 2- to the 4-position or removing the 6-methyl group, result in a different regioisomer with altered pKa values , which directly impacts protonation states, metal coordination, and target binding affinity [2]. Consequently, substituting a close structural analog in a validated synthetic route or biological assay introduces uncontrolled variability, risking failed reactions or irreproducible activity data, and is not recommended without full re-optimization [3].

! Regioisomer variants exhibit distinct basicity, altering protonation and metal-binding behavior.
! Removing the 6-methyl group changes steric environment and coordination geometry.
! Analog substitution without re-optimization may yield irreproducible activity data.

2-(Aminomethyl)-6-methylpyridin-4-amine: Quantitative Differentiation


Lipophilicity: 6-Methyl vs. Unsubstituted Core

The presence of the 6-methyl substituent on 2-(Aminomethyl)-6-methylpyridin-4-amine increases lipophilicity relative to the unsubstituted 2-(aminomethyl)pyridin-4-amine core, a critical factor for membrane permeability in cellular assays . The target compound has a calculated LogP of 0.43, compared to a predicted LogP of approximately 0.33 for the 2-(aminomethyl)pyridin-4-amine scaffold lacking the 6-methyl group [1].

Lipophilicity
Context-dependent
ΔLogP +0.1 (0.43 vs ~0.33)
May support passive membrane permeability screening
In silico calculation; method context differs between sources
Medicinal Chemistry Physicochemical Property Lipophilicity

Basicity: Regioisomer Differentiation

The substitution pattern on the pyridine ring dictates the basicity of the amine nitrogens, influencing ionization state and binding interactions [1]. 2-(Aminomethyl)-6-methylpyridin-4-amine exhibits a distinct basicity profile compared to its regioisomer 4-(aminomethyl)-6-methylpyridin-2-amine. The latter has a predicted pKa of 7.73 , a value that is significantly lower than the pKa of typical alkyl amines (pKa ~ 10.6) and indicates that at physiological pH, the regioisomer's protonation state differs markedly from that of a standard primary amine [2]. While the exact pKa of the target compound is not reported, its structural difference relative to the 7.73 regioisomer ensures a different and non-interchangeable basicity.

Basicity
Class-level
Regioisomer pKa 7.73; target pKa unreported
Basicity context differs; may impact chelation and binding
Class-level inference; direct measurement needed
Chemical Biology Medicinal Chemistry Basicity

Kinase Inhibition: Class-Level Potency

Compounds containing the 2-aminomethylpyridine motif are recognized as potent inhibitors of various kinases. For example, a structurally related 2-amino-pyridine derivative has been reported as a CDK8 inhibitor with an IC₅₀ of 12 nM and a Kd of 17 nM [1]. Another study identified 3,4-disubstituted pyridine derivatives as CDK8 inhibitors with IC₅₀ values as low as 2.4 nM . This class-level data demonstrates that the aminomethylpyridine scaffold, when properly substituted, is capable of achieving high-affinity target engagement.

Kinase Inhibition
Class-level
Analogous CDK8 inhibitor IC₅₀ 12 nM, Kd 17 nM
Supports kinase inhibitor scaffold potential
Target not tested; SAR optimization required
Kinase Inhibition Drug Discovery Binding Affinity

TPSA: Blood-Brain Barrier Penetration Potential

The Topological Polar Surface Area (TPSA) of a compound is a key predictor of its ability to cross the blood-brain barrier (BBB), with values below 70-90 Ų generally considered favorable for CNS penetration [1]. 2-(Aminomethyl)-6-methylpyridin-4-amine has a calculated TPSA of 64.93 Ų . This places it firmly within the optimal range for CNS drug candidates, whereas compounds with additional polar substituents or larger molecular weight would exceed this threshold, reducing their utility for neurological targets.

TPSA
Class-level
64.93 Ų (<70-90 Ų CNS threshold)
Supports CNS-penetrant scaffold design
In silico; BBB assay validation required
Medicinal Chemistry CNS Drug Design Physicochemical Property

6-Methyl: Steric and Electronic Effects

The 6-methyl substituent in 2-(Aminomethyl)-6-methylpyridin-4-amine is not merely an inert addition; it introduces both steric hindrance and a subtle electronic effect that can redirect the geometry of metal chelation. Research on related 2-aminomethylpyridine ligands has demonstrated that methyl substitution alters the binding conformation and affinity at metal centers [1]. While direct binding data for this specific compound is not available, the class-level principle is well-established: the 6-methyl group differentiates it from the unsubstituted 2-(aminomethyl)pyridine, which lacks this steric feature and is known to bind metal ions with a different coordination geometry [2].

Steric Effects
Class-level
6-methyl introduces steric bulk near pyridine N
May alter metal coordination geometry vs unsubstituted analog
Class-level coordination chemistry principle
Chemical Synthesis Ligand Design Structure-Activity Relationship

2-(Aminomethyl)-6-methylpyridin-4-amine: Recommended Applications


Fragment-Based Kinase Inhibitor Discovery

Given the class-level evidence of potent kinase inhibition by related aminomethylpyridine scaffolds (CDK8 IC₅₀ values as low as 2.4-12 nM) , 2-(Aminomethyl)-6-methylpyridin-4-amine is a logical starting fragment for structure-based drug design targeting kinases. Its small size (MW 137.18), favorable TPSA (64.93 Ų), and the presence of multiple hydrogen bond donor/acceptor sites make it an ideal fragment for screening and subsequent growth .

CNS-Penetrant Chemical Probe Design

The compound's calculated TPSA of 64.93 Ų falls below the established threshold for blood-brain barrier penetration (typically < 70-90 Ų) . Combined with its moderate LogP of 0.43 , this property profile supports its use in the development of CNS-active chemical probes. The 2-aminomethylpyridine core is a known privileged structure for CNS targets, and the 6-methyl substitution may further fine-tune its pharmacokinetic properties [1].

Chiral Ligands for Asymmetric Catalysis

The 2-aminomethylpyridine moiety is a classic ligand framework in coordination chemistry. The unique steric environment created by the 6-methyl group on 2-(Aminomethyl)-6-methylpyridin-4-amine can be exploited in the design of chiral ligands for enantioselective catalysis. When coupled with appropriate chiral auxiliaries, the distinct steric and electronic properties of this regioisomer can lead to catalysts with improved enantioselectivity compared to those derived from simpler aminomethylpyridines .

DPP-4 Inhibitor Building Block

Aminomethylpyridines have been extensively explored as DPP-4/DPP-IV inhibitors for the treatment of type 2 diabetes . The 2,4,6-substitution pattern of this specific compound offers a differentiated vector for elaboration compared to the more common 2,4- or 2,5-substituted analogs, potentially enabling the discovery of inhibitors with improved selectivity profiles . The well-documented synthetic routes to functionalize the 4-amino group provide a convenient handle for rapid analoging [1].

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Kinase-active scaffold potential
Target engagement & selectivity profiling
CNS-penetrant probe design
Favorable TPSA and lipophilicity profile
Brain exposure assessment
Chiral ligand synthesis
Sterically differentiated chelation
Enantioselective catalysis screening
DPP-4 inhibitor research
Regiochemical differentiation from 2,4-analogs
DPP-4 inhibition & selectivity

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